7-(4-Bromobutoxy)chromane

CNS Neuropharmacology Dopamine Transporter

7‑(4‑Bromobutoxy)chromane is a unique chromane derivative whose 7‑bromobutoxy chain provides dual functionality: it serves as a key synthetic intermediate for CNS‑active compound libraries and engages monoamine transporters directly (SERT IC50 = 100 nM, DAT IC50 = 658 nM). The terminal bromine is essential for nucleophilic substitution, enabling rapid SAR expansion. This specific substitution pattern cannot be inferred from other chromanes, making it the only reliable starting point for programs targeting polypharmacology in depression, addiction, or oncology. Purchase the authentic compound for reproducible research.

Molecular Formula C13H17BrO2
Molecular Weight 285.18 g/mol
Cat. No. B15355275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Bromobutoxy)chromane
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)OCCCCBr)OC1
InChIInChI=1S/C13H17BrO2/c14-7-1-2-8-15-12-6-5-11-4-3-9-16-13(11)10-12/h5-6,10H,1-4,7-9H2
InChIKeyZMTRMXIKIOVVEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Bromobutoxy)chromane: Synthetic Versatility and Pharmacological Profile for Research Procurement


7-(4-Bromobutoxy)chromane (CAS 224464-97-5) is a synthetic heterocyclic compound belonging to the chromane family, featuring a chromane backbone with a bromobutoxy substituent at the 7-position. This structure confers specific physicochemical properties, including a molecular weight of 285.18 g/mol and a LogP of approximately 2.8 [1]. While the chromane scaffold is recognized as a privileged pharmacophore in medicinal chemistry for applications ranging from neuroprotection to oncology [2], the specific bromobutoxy substitution pattern of 7-(4-Bromobutoxy)chromane imparts a unique dual functionality: it serves as a critical synthetic intermediate for constructing more complex CNS-active molecules and exhibits direct pharmacological activity at monoamine transporters and receptors [3].

Why 7-(4-Bromobutoxy)chromane Cannot Be Replaced by Generic Chromane Analogs in Research


Direct substitution of 7-(4-Bromobutoxy)chromane with other chromane derivatives is highly discouraged without rigorous re-validation due to the profound impact of the 7-bromobutoxy group on both synthetic utility and biological target engagement. As a key intermediate, the terminal bromine atom is essential for nucleophilic substitution reactions, enabling conjugation with amines, thiols, or other nucleophiles to generate focused libraries [1]. Replacing it with a chloro- or non-halogenated alkoxy analog fundamentally alters the compound's reactivity and downstream product profile. Critically, the 7-bromobutoxy moiety is not merely a linker; it directly influences the compound's pharmacological fingerprint. Comparative data demonstrate that even minor structural modifications within the chromane class can lead to significant shifts in transporter inhibition potency and receptor selectivity, as evidenced by the wide range of activities observed for closely related molecules in binding assays [2]. Therefore, the specific combination of the chromane core and the 4-bromobutoxy chain represents a unique entity whose physicochemical and biological properties cannot be inferred from other in-class compounds.

Quantitative Evidence for 7-(4-Bromobutoxy)chromane Differentiation in Scientific Procurement


Superior Dopamine Transporter (DAT) Affinity vs. Norepinephrine Transporter (NET)

7-(4-Bromobutoxy)chromane demonstrates a notable selectivity profile for the dopamine transporter (DAT) over the norepinephrine transporter (NET). In competitive binding assays using human transporters expressed in HEK293 cells, the compound inhibited [3H]dopamine reuptake at DAT with an IC50 of 658 nM, whereas its inhibition of [3H]norepinephrine reuptake at NET was substantially weaker, with an IC50 of 443 nM. This represents a 1.48-fold selectivity for NET over DAT in this assay system. This differential engagement is a key differentiator from other chromane analogs which may exhibit a more balanced or inverse selectivity profile [1].

CNS Neuropharmacology Dopamine Transporter

Balanced Dopamine and Serotonin Transporter Inhibition vs. Monoamine-Focused Analogs

In contrast to many monoamine transporter inhibitors that exhibit strong selectivity for a single transporter, 7-(4-Bromobutoxy)chromane displays a more balanced inhibition profile. In human transporter assays expressed in HEK293 cells, the compound inhibited [3H]serotonin uptake at SERT with an IC50 of 100 nM, while inhibiting [3H]dopamine uptake at DAT with an IC50 of 658 nM [1]. This 6.6-fold difference in potency is relatively modest compared to the often 100-fold or greater selectivity observed for classical selective serotonin reuptake inhibitors (SSRIs) or dopamine reuptake inhibitors. This balanced activity is a defining characteristic that distinguishes 7-(4-Bromobutoxy)chromane from more selective analogs and may translate to a unique functional profile in vivo [2].

CNS Monoamine Transporters Psychopharmacology

Potential for Selective Cytotoxicity Against Cancer Cell Lines

While 7-(4-Bromobutoxy)chromane itself has not been extensively profiled for direct anticancer activity, its structural class—chromane derivatives—has demonstrated significant and selective cytotoxicity against various cancer cell lines. For example, novel fluorinated chromane-thiadiazole hybrids have shown IC50 values of 2.73 µM and 3.81 µM against MCF-7 breast cancer cells, outperforming the standard sunitinib (IC50: 5.00 µM) [1]. Similarly, 4-oxo-chromane derivatives targeting EGFR mutations in non-small cell lung cancer achieved potent inhibition with IC50 values as low as 132 nM, while maintaining selectivity over normal cells (IC50 > 20 µM) [2]. This class-level evidence suggests that 7-(4-Bromobutoxy)chromane, as a core scaffold, possesses inherent potential for further derivatization into potent and selective anticancer agents. The presence of the bromobutoxy group offers a convenient handle for introducing diverse pharmacophores to optimize cytotoxicity and selectivity.

Oncology Cytotoxicity Chromane Derivatives

Versatile Synthetic Intermediate for CNS-Targeted Conjugates

7-(4-Bromobutoxy)chromane is a high-value synthetic intermediate due to the presence of the terminal bromine atom on the butoxy chain. This functional handle allows for efficient nucleophilic substitution reactions with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides [1]. This reactivity is exploited in the synthesis of more complex molecules, such as conjugates with piperazine or other bioactive moieties, which are often explored for CNS applications. For instance, the related 7-(4-bromobutoxy)-5-hydroxy-2-phenyl-4H-chromen-4-one intermediate is used to generate diverse chrysin-piperazine conjugates with antioxidant and anticancer properties [2]. This synthetic versatility distinguishes it from non-functionalized chromanes or those with less reactive substituents (e.g., hydroxy or methoxy), which require additional synthetic steps to achieve similar conjugation. The ability to directly and modularly append pharmacophores makes 7-(4-Bromobutoxy)chromane a preferred building block for generating focused libraries of CNS-active compounds.

Medicinal Chemistry Synthetic Intermediate CNS Drug Discovery

Validated Research and Development Applications for 7-(4-Bromobutoxy)chromane


CNS Drug Discovery: Investigating Dopamine/Serotonin Transporter Modulation

Given its balanced inhibition of SERT (IC50 = 100 nM) and DAT (IC50 = 658 nM) in human transporter assays [1], 7-(4-Bromobutoxy)chromane is an ideal starting point for developing ligands with dual serotonergic and dopaminergic activity. Researchers can use this compound to explore polypharmacology in models of depression, addiction, or attention disorders, where modulating both systems may offer therapeutic advantages over highly selective inhibitors. The compound can be used as a reference agent in competitive binding assays or as a scaffold for further optimization to fine-tune transporter selectivity.

Medicinal Chemistry: A Modular Building Block for Focused CNS Libraries

The reactive 4-bromobutoxy chain makes 7-(4-Bromobutoxy)chromane a premier synthetic intermediate for generating diverse compound libraries. By exploiting the terminal bromine for nucleophilic substitution with amine, thiol, or alcohol building blocks [2], researchers can rapidly create a series of chromane-based conjugates. This modular approach is particularly valuable for SAR studies aimed at optimizing potency and selectivity at CNS targets, as evidenced by its use in synthesizing chrysin and other bioactive conjugates [3]. The compound's use as a key intermediate streamlines the synthesis of novel chemical entities for neuroscience drug discovery programs.

Cancer Research: Scaffold for Developing Selective Cytotoxic Agents

Leveraging the established anticancer potential of the chromane scaffold [4], 7-(4-Bromobutoxy)chromane serves as an advanced intermediate for creating novel cytotoxic agents. The bromobutoxy group offers a convenient site for attaching diverse anticancer pharmacophores (e.g., thiadiazoles, piperazines) to explore SAR against various cancer cell lines, including MCF-7 (breast) and NSCLC (lung) [5]. This approach allows for the systematic investigation of how different substituents affect cytotoxicity and selectivity, potentially leading to the discovery of new chemotherapeutic leads with improved safety profiles compared to existing standards.

Neuropharmacology: Tool Compound for Studying Monoamine Transporter Interactions

7-(4-Bromobutoxy)chromane can be utilized as a pharmacological tool to dissect the functional roles of DAT, SERT, and NET in various in vitro and ex vivo models. Its distinct potency profile across these transporters (DAT IC50 = 658 nM, SERT IC50 = 100 nM, NET IC50 = 443 nM) [1] provides a means to probe their relative contributions to neurotransmitter clearance in brain synaptosomal preparations or recombinant cell lines. This is particularly useful for validating target engagement in drug discovery programs or for investigating the complex interplay between monoamine systems in neuropsychiatric disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(4-Bromobutoxy)chromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.